Phosphonothious acid

Acid dissociation constant Bioisosteric replacement Phosphate mimicry

Phosphonothious acid (CAS 13598-79-3; molecular formula H₃OPS; molecular weight 82.06 g/mol) is an organophosphorus compound characterized by a phosphorus–sulfur double bond (P=S) in place of the phosphorus–oxygen double bond (P=O) found in conventional phosphonic acids. As an oxoacid of phosphorus, it exists in multiple tautomeric forms.

Molecular Formula H3OPS
Molecular Weight 82.06 g/mol
CAS No. 13598-79-3
Cat. No. B15483077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonothious acid
CAS13598-79-3
Molecular FormulaH3OPS
Molecular Weight82.06 g/mol
Structural Identifiers
SMILESOPS
InChIInChI=1S/H3OPS/c1-2-3/h1-3H
InChIKeyUOZUWBSIUHTISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonothious Acid (CAS 13598-79-3) Structural Identity and Class Positioning for Procurement


Phosphonothious acid (CAS 13598-79-3; molecular formula H₃OPS; molecular weight 82.06 g/mol) is an organophosphorus compound characterized by a phosphorus–sulfur double bond (P=S) in place of the phosphorus–oxygen double bond (P=O) found in conventional phosphonic acids [1]. As an oxoacid of phosphorus, it exists in multiple tautomeric forms . The compound is typically supplied at 95% purity and is employed as a research intermediate in the synthesis of more complex phosphonothioate esters and derivatives . This class of sulfur-containing phosphorus acids exhibits fundamentally altered physicochemical properties relative to oxygen analogs—including modified acidity, lipophilicity, and metal-binding preferences—that govern their suitability for specific applications [2].

Why Phosphonothious Acid Cannot Be Interchanged with Oxygen Analogs in Research Applications


Substituting a phosphonic acid (P=O) for phosphonothious acid (P=S) fundamentally alters the compound's physicochemical and biological profile in ways that directly affect experimental outcomes and process feasibility. The sulfur substitution reduces bond polarity due to the smaller electronegativity difference between phosphorus and sulfur and the proximity of their 3p atomic orbitals, resulting in higher acidity, altered charge distribution in the conjugate base, and a distinct metal-binding preference for softer thiophilic cations [1]. Phosphonothioic acids exhibit pKa values close to those of phosphate esters, whereas phosphonic acids display substantially higher pKa values—a difference that dictates protonation state at physiological pH and consequently influences membrane permeability, enzyme recognition, and formulation behavior [2]. Furthermore, the P=S bond confers enhanced resistance to hydrolytic degradation compared to the P=O bond, providing greater stability in aqueous environments . These divergent properties mean that in any application where acid strength, hydrolytic stability, metal coordination, or stereochemical integrity is critical, generic substitution between P=O and P=S analogs will produce non-interchangeable results.

Quantitative Differentiation Evidence: Phosphonothious Acid Versus Oxygen Analogs


pKa Modulation: Phosphonothioic Acids Mimic Phosphate Ester Acidity

Phosphonothioic acids exhibit pKa values that are significantly lower than those of their phosphonic acid oxygen analogs and instead fall within the range typical of phosphate esters. This differential shift in acid strength is a direct consequence of sulfur substitution for oxygen in the phosphoryl group [1]. Representative methylphosphonothioic acid esters display predicted pKa values in the range of 3.82–3.93, whereas analogous phosphonic acids typically exhibit pKa values approximately 2–3 units higher due to stronger P=O bond polarization and differing charge stabilization in the conjugate base [2].

Acid dissociation constant Bioisosteric replacement Phosphate mimicry

Enzyme Inhibition: Differential Ki Values Across Phosphatase Targets

Phosphonothioic acids function as non-hydrolyzable inhibitors of phosphatase enzymes, with inhibitory potency varying by orders of magnitude depending on the specific phosphatase target and the substitution pattern on the phosphorus atom [1]. Direct comparison of phosphonothioic acids with their phosphonic acid oxygen analogs across multiple phosphatase enzymes revealed that, despite different steric requirements and charge distribution in the conjugate base, differences in inhibitory properties were generally modest—indicating that the thio substitution does not universally enhance or diminish potency but rather confers target-specific modulation of inhibition [2]. The stereochemical configuration at the chiral phosphorus center further influences inhibitory activity: the (+)P-n-butylphosphonothioic acid derivative exhibited Ki values nearly an order of magnitude lower (more potent) than other stereoisomers in the series against glutamate carboxypeptidase, demonstrating that stereochemistry is a critical determinant of inhibitory efficacy [3].

Enzyme inhibition Phosphatase Structure-activity relationship

Metabolic Stability: Enhanced Resistance to Enzymatic Degradation

Phosphonothioic acids and their esters demonstrate significantly enhanced metabolic stability compared to their oxygen analogs, a property that stems from the reduced susceptibility of the P=S bond to enzymatic cleavage relative to the P=O bond [1]. In plant metabolism studies of the phosphonothioate insecticide leptophos [O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate], the parent phosphonothioate moiety remained the predominant residue at all sampling intervals up to and exceeding 30 days post-application, with minimal degradation to the corresponding phosphonic acid metabolites [2]. This contrasts sharply with typical organophosphate (P=O) compounds, which undergo rapid hydrolysis and metabolic degradation in biological systems. The sulfur substitution confers resistance to a broad spectrum of plant enzyme activities that would otherwise rapidly cleave the P=O bond [2]. Phosphothioate agonists of sphingosine-1-phosphate receptors have been shown to provide metabolic stability advantages while retaining potency and efficacy compared to their phosphate counterparts, evoking prolonged lymphopenia in vivo [3].

Metabolic stability In vivo half-life Phosphorothioate bioisostere

Hydrolytic Stability: P=S Bond Resistance to Aqueous Degradation

The phosphorus–sulfur double bond (P=S) in phosphonothioic acids exhibits significantly greater resistance to hydrolysis than the phosphorus–oxygen double bond (P=O) in phosphonic acids. This enhanced hydrolytic stability arises from the reduced susceptibility of the P=S bond to nucleophilic attack by water molecules, a consequence of the lower electronegativity difference between phosphorus and sulfur and the reduced polarization of the bond . Phosphonothioic compounds demonstrate prolonged integrity in aqueous environments where their oxygen counterparts would undergo relatively rapid degradation. The hydrolysis of phosphonothioates can proceed via cleavage of either the P–O or P–S bond, with the preferred pathway influenced by pH, temperature, and the presence of catalysts—providing tunable degradation kinetics that are not accessible with oxygen analogs . In dilute solution stability studies comparing S-(N,N-diethylaminoethyl) isobutyl methylphosphonothiolate with VX (an organophosphate nerve agent), the phosphonothioate exhibited distinct hydrolytic stability profiles that are directly relevant to formulation shelf-life and environmental persistence considerations [1].

Hydrolytic stability Aqueous formulation Chemical durability

Chiral Integrity and Metal Coordination: Stereochemical and Thiophilic Differentiation

Phosphonothioic acids possess a chiral phosphorus atom that enables enantiomeric separation, a property fundamentally absent in their achiral phosphonic acid oxygen analogs. In phosphonic acids (P=O), rapid proton transfer between the two oxygen atoms renders the phosphorus center effectively achiral, precluding enantiomeric resolution [1]. In contrast, the presence of a sulfur atom in phosphonothioic acids (P=S) locks the stereochemical configuration at phosphorus, allowing the isolation and study of discrete enantiomers [1]. This stereochemical integrity has enabled the development of P-stereogenic phosphonothioic acids as chiral discriminating agents for the determination of enantiomeric excess and absolute configuration of α-substituted phosphonates, as demonstrated by ¹H and ³¹P NMR spectroscopy using homochiral t-butyl(phenyl)phosphinothioic acid as a chiral solvating agent [2]. Additionally, the soft sulfur atom in the P=S group confers a preferential binding affinity for soft metal cations (e.g., Hg²⁺, Au⁺, Ni²⁺), whereas oxygen analogs preferentially coordinate hard metal ions [1]. This thiophilic character has been exploited in the design of reaction-based probes for the analysis of thiophilic Hg²⁺ ions and in the formation of transition-metal complexes for industrial and agricultural applications [3].

Chiral separation Metal coordination Stereochemical stability

Optimal Application Scenarios for Phosphonothious Acid Based on Quantitative Differentiation


Phosphatase Inhibitor Development Requiring Physiological pKa Matching

When developing phosphatase inhibitors intended for use at physiological pH (7.4), phosphonothious acid-based scaffolds offer a distinct advantage over phosphonic acids: their pKa values (approximately 3.8–6.8) more closely approximate those of natural phosphate ester substrates, ensuring the inhibitor is appropriately ionized for enzyme recognition [1][2]. Phosphonic acids, with pKa values typically 2–4 units higher, exist predominantly in protonated, less active forms under the same conditions [1]. This pKa matching is critical for achieving meaningful in vitro inhibition data that translates to cellular and in vivo contexts.

Long-Duration Agrochemical or Biochemical Probe Formulations

Phosphonothioic acid derivatives are the preferred scaffold for applications requiring extended compound integrity in biological or environmental matrices. Their enhanced metabolic stability—demonstrated by the persistence of intact phosphonothioate parent compounds in plant tissues beyond 30 days versus rapid degradation of oxygen analogs within 1–2 days [3]—makes them suitable for long-acting pesticide formulations, sustained-release biochemical probes, and environmental fate studies where compound longevity is a critical performance parameter.

Asymmetric Synthesis and Chiral Analysis

The chiral integrity conferred by the P=S bond enables phosphonothioic acids to function as chiral auxiliaries, chiral solvating agents for NMR-based enantiomeric excess determination, and stereochemically defined building blocks for asymmetric synthesis [4][5]. Phosphonic acids cannot fulfill this role because rapid proton transfer between oxygen atoms eliminates stereochemical persistence at phosphorus. Procurement for chiral applications therefore requires specifically the thio analog.

Thiophilic Metal Coordination and Sensor Development

The soft sulfur atom in phosphonothioic acids confers preferential binding to soft metal cations including Hg²⁺, Au⁺, Ni²⁺, and Pd²⁺ [4]. This thiophilic character has been exploited in the design of reaction-based probes for Hg²⁺ detection and in the synthesis of transition-metal complexes for catalysis [6]. Oxygen analogs, with their hard oxygen donor atoms, do not effectively coordinate these soft metal targets, making phosphonothioic acids the necessary choice for thiophilic metal coordination chemistry.

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